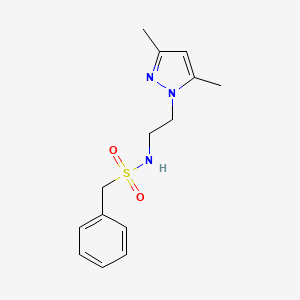

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

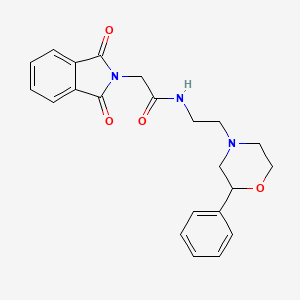

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a 3,5-dimethyl-1H-pyrazole with an appropriate sulfonamide under suitable conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the phenyl ring are likely to be planar due to the conjugation of pi electrons . The sulfonamide group could introduce some polarity to the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms . The sulfonamide group can also undergo various reactions, particularly hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .科学的研究の応用

Synthesis and Antibacterial Evaluation

Compounds containing a sulfonamido moiety, including those similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide, have been studied for their potential as antibacterial agents. The synthesis of new heterocyclic compounds with a sulfonamido group has been aimed at creating effective antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Sulfonamides and Oxazine Derivatives

Research into the synthesis of functionalized sulfonamides and oxazine derivatives has been conducted. This involves reactions of arylsulfonyl isocyanates and diketene in the presence of N-heteroaromatic compounds (Alizadeh, Zohreh, & Zhu, 2008).

Application in Drug Metabolism

The compound has been studied in the context of drug metabolism, specifically in producing mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based biocatalytic systems (Zmijewski et al., 2006).

Synthesis and Bioactivity of Pyrazoline Sulfonamides

Pyrazoline benzensulfonamides have been synthesized and investigated for their inhibitory activities on human carbonic anhydrase and acetylcholinesterase enzymes, with notable low cytotoxicity. This research highlights the potential medicinal applications of these compounds (Ozmen Ozgun et al., 2019).

N-Alkylated Arylsulfonamides in CNS Disorders

N-alkylated arylsulfonamides, including derivatives of this compound, have been explored for their selectivity and multifunctional potential in treating central nervous system (CNS) disorders. This research contributes to the design of selective ligands and multifunctional agents for complex diseases (Canale et al., 2016).

Antioxidant Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant activity. This research indicates potential applications in managing oxidative stress-related conditions (Lavanya, Padmavathi, & Padmaja, 2014).

作用機序

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and dehydration processes .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (17321) and predicted density (111±01 g/cm3) suggest that it may have favorable pharmacokinetic properties .

Result of Action

It is known that pyrazole derivatives can exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physical form of pyrazole derivatives can be influenced by environmental conditions, which may in turn affect their action and stability .

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSOCOHIGBXUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2944468.png)

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)

![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2944477.png)

![N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2944478.png)

![5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2944479.png)